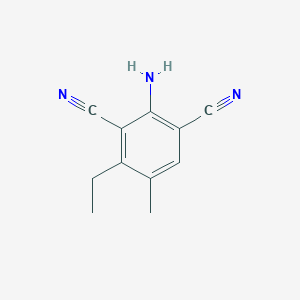

2-(N-丙-2-炔氨基)乙腈

描述

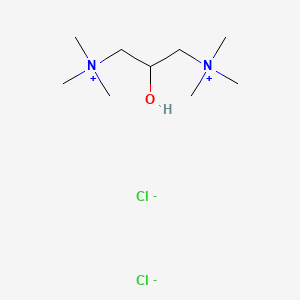

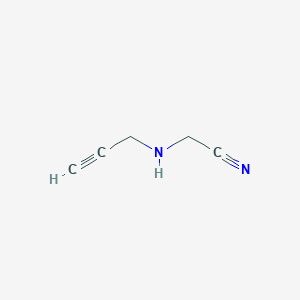

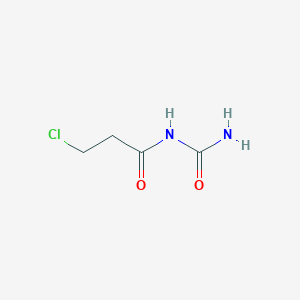

2-(N-prop-2-ynylamino)acetonitrile is a versatile chemical compound used in various scientific research. It is often used as an intermediate in organic synthesis .

Synthesis Analysis

Acetonitrile is commonly used as an organic solvent and can also be used as an important intermediate in organic synthesis . The conversion reactions of acetonitrile as a building block have become one of the most attractive fields in organic synthesis . In 2021, Qin et al. reported the first synthesis of cyclobutenone 70 by [2+2] cyclization using acetonitrile as a raw material for C2 cyclization .Chemical Reactions Analysis

Acetonitrile can be deprotonated to form a nucleophile, and the nitrogen with lone pair electrons can also act as a nucleophile . Additionally, the cleavage of the H3C-CN bond or H-CH2CN in CH3CN generates •CN or •CH2CN radicals . Therefore, acetonitrile can be used as an important synthon in many types of organic reactions .科学研究应用

化学合成与催化

与 2-(N-丙-2-炔氨基)乙腈相关的化合物的应用之一是在化学合成中。例如,Zdrojewski 等人(2009 年)探索了在相转移条件下(N,N-二甲氨基)[2-(丙-2-炔-1-氧基)芳基]乙腈的环化,导致形成亚甲基色满和甲基色满衍生物,这在有机合成中很重要(Zdrojewski、Musielak 和 Jończyk,2009)。类似地,李和梁(2008 年)研究了丙-2-炔基三苯基胂溴化物与伯胺的反应,为镍催化和磷叶立德化学领域做出了贡献(李和兰昌梁,2008)。

荧光化学传感器

李等人(2014 年)开发了一种新的荧光传感器,其结构包括与 2-(N-丙-2-炔氨基)乙腈相关的组分。该传感器对 Zn(2+) 离子表现出高选择性和灵敏度,证明了此类化合物在化学传感器开发中的潜力(李、周、黄、杨、唐、窦、赵和刘,2014)。

抗癌研究

一个值得注意的应用是在抗癌研究领域。Sa̧czewski 等人(2006 年)合成了一系列 2-(4,6-二氨基-1,3,5-三嗪-2-基)-2-{[4-(二甲氨基)-苯基]亚氨基}乙腈衍生物,其中一种对黑色素瘤细胞系表现出显著活性。这突出了 2-(N-丙-2-炔氨基)乙腈衍生物在药物化学中的潜力(Sa̧czewski、Bułakowska、Bednarski 和 Grunert,2006)。

光解离研究

Tu 等人(2015 年)研究了钌多吡啶配合物中乙腈配体的光解离,阐明了类似化合物在光激发下的相互作用动力学,这与生物研究和治疗应用都相关(Tu、Mazumder、Endicott、Turro、Kodanko 和 Schlegel,2015)。

作用机制

安全和危害

While specific safety data for 2-(N-prop-2-ynylamino)acetonitrile is not available, it’s important to handle all chemical compounds with care. For example, acetonitrile is classified as a flammable liquid and vapor, and it can cause serious eye irritation. It is harmful if swallowed, in contact with skin, or if inhaled .

未来方向

Acetonitrile has been widely applied as a common solvent in organic synthesis . Especially in the field of electrochemical conversions involving acetonitrile, due to its good conductivity and environmentally friendly features, it has become a powerful and compelling tool to afford nitrogen-containing compounds or nitrile-containing compounds . This suggests that 2-(N-prop-2-ynylamino)acetonitrile, as a derivative of acetonitrile, may also have potential applications in these areas.

属性

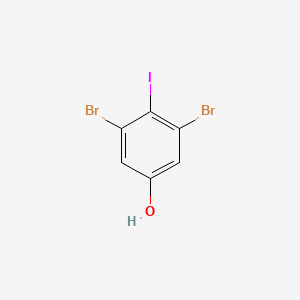

IUPAC Name |

2-(prop-2-ynylamino)acetonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2/c1-2-4-7-5-3-6/h1,7H,4-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKMQENXKRDPRHY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCNCC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40556495 | |

| Record name | [(Prop-2-yn-1-yl)amino]acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40556495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

94.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

56096-28-7 | |

| Record name | [(Prop-2-yn-1-yl)amino]acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40556495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[N-(benzenesulfonyl)-4-ethoxyanilino]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/no-structure.png)

![Phosphonium, [1-(benzoylamino)-2,2-dichloroethenyl]triphenyl-, chloride](/img/structure/B3053719.png)